Piericidin C2
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Overview
Description
Piericidin C2 is a member of the piericidin family, a group of microbial metabolites primarily produced by actinomycetes, especially from the genus Streptomyces . These compounds are characterized by a 4-pyridinol core linked with a methylated polyketide side chain . This compound, like other piericidins, exhibits significant biological activities, including insecticidal, antimicrobial, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of piericidins, including piericidin C2, involves various synthetic strategies. One common approach is the construction of the 4-pyridinol core followed by the attachment of the methylated polyketide side chain . The synthetic routes often involve multiple steps, including the formation of key intermediates and their subsequent functionalization .
Industrial Production Methods: Industrial production of piericidins typically involves the fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of piericidins, including this compound . The compounds are then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Piericidin C2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activities or to create analogs for further study .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of acetylating agents such as acetic anhydride .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. For example, oxidation of this compound can yield ketone derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Piericidin C2 has a wide range of scientific research applications due to its significant biological activities . In chemistry, it is used as a model compound for studying the synthesis and reactivity of polyketide natural products . In biology, this compound is used to investigate the mechanisms of microbial metabolism and the biosynthesis of natural products . In medicine, it is studied for its potential as an antimicrobial and antitumor agent . Additionally, this compound has industrial applications as an insecticide .
Mechanism of Action
Piericidin C2 exerts its effects by inhibiting NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This inhibition disrupts the production of ATP, leading to cell death . The compound’s structural similarity to coenzyme Q allows it to act as a competitive inhibitor, binding to the same site on the enzyme .
Comparison with Similar Compounds
Piericidin C2 is structurally similar to other members of the piericidin family, such as piericidin A and piericidin B . These compounds share the 4-pyridinol core and the methylated polyketide side chain . this compound is unique in its specific side chain modifications, which contribute to its distinct biological activities . Other similar compounds include piericidin C1, C3, C4, C5, and C6 .
Properties
CAS No. |
58947-81-2 |
---|---|
Molecular Formula |
C26H39NO5 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[(2E,5E,7E)-10-(2,3-dimethyloxiran-2-yl)-10-hydroxy-3,5,7,9-tetramethyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C26H39NO5/c1-15(10-11-21-19(5)22(28)23(30-8)25(27-21)31-9)12-16(2)13-17(3)14-18(4)24(29)26(7)20(6)32-26/h10,13-14,18,20,24,29H,11-12H2,1-9H3,(H,27,28)/b15-10+,16-13+,17-14+ |
InChI Key |
XOTNBTWLMWQADF-IVGRXXMOSA-N |
Isomeric SMILES |
CC1C(O1)(C)C(C(C)/C=C(\C)/C=C(\C)/C/C(=C/CC2=C(C(=O)C(=C(N2)OC)OC)C)/C)O |
Canonical SMILES |
CC1C(O1)(C)C(C(C)C=C(C)C=C(C)CC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C)O |
Origin of Product |
United States |
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